Cas no 85031-59-0 (Dihydroartemisinic acid)

Dihydroartemisinic acid structure
Dihydroartemisinic acid structure
商品名:Dihydroartemisinic acid
CAS番号:85031-59-0
MF:C15H24O2
メガワット:236.349864959717
MDL:MFCD16876168
CID:2073698
PubChem ID:11020893

Dihydroartemisinic acid 化学的及び物理的性質

名前と識別子

    • (2R)-dihydroartemisinic acid
    • 2-(4,7-dimethyl-(1alpha-H),2,3,(4beta-H),(4aalpha-H),5,6,(8aalpha-H)-octahydronaphthalen-1-yl)propionic acid
    • DHAA
    • dihydroartemisininic acid
    • dihydroqinghao acid
    • racemic DHAA
    • Dihydro-artmisinic acid
    • (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-alpha,4,7-trimethyl-1-naphthaleneacetic acid
    • Dihydroarteannuic acid
    • Dihydroartemisinic acid
    • dihydro artemisinic acid
    • (-)-dihydroartemisinic acid
    • JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • s5237
    • (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic Acid
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionic acid
    • (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetic acid (ACI)
    • 1-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-α,4,7-trimethyl-, [1R-[1α(R*),4β,4aβ,8aβ]]- (ZCI)
    • AC-34787
    • HY-N4106
    • CCG-266842
    • C76721
    • 85031-59-0
    • ZB1878
    • CHEBI:144078
    • CS-0032114
    • A917753
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoicacid
    • SCHEMBL1446617
    • CHEMBL5192325
    • DS-11979
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • AKOS027326558
    • MFCD16876168
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionate
    • Dihydroartemisinsaure
    • (-)-Dihydroartemisinate
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionic acid
    • Dihydroarteannuate
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionate
    • 2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoate
    • (2R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionic acid
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionate
    • (2R)-2-((1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl)propionate
    • (aR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid; Dihydroarteannuic Acid; Dihydroqinghao Acid; [1R-[1a(R*),4ss,4ass,8ass]]-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid;
    • DA-52541
    • MDL: MFCD16876168
    • インチ: 1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1
    • InChIKey: JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • ほほえんだ: [C@H]([C@@H]1CC[C@@H](C)[C@@H]2CCC(=C[C@H]12)C)(C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 236.17763g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 236.17763g/mol
  • 単一同位体質量: 236.17763g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 17
  • 複雑さ: 332
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 236.35

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 0.999±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.028 g/l)(25ºC)、
  • PSA: 37.30000
  • LogP: 3.72570

Dihydroartemisinic acid セキュリティ情報

Dihydroartemisinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP3702-100mg
Dihydroartemisinic acid
85031-59-0 98%
100mg
$55 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP3702-500mg
Dihydroartemisinic acid
85031-59-0 98%
500mg
$96 2023-09-19
eNovation Chemicals LLC
D771540-25mg
DihydroarteMisinic acid
85031-59-0 95+%
25mg
$430 2023-05-17
eNovation Chemicals LLC
D771540-250mg
DihydroarteMisinic acid
85031-59-0 95+%
250mg
$105 2024-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D6147-200MG
Dihydroartemisinic acid
85031-59-0 >98.0%(GC)(T)
200mg
¥290.00 2024-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242247-250mg
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
250mg
¥408.0 2024-04-18
Ambeed
A409339-1g
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
1g
$153.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242247-100mg
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
100mg
¥275.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242247-5g
(R)-2-((1R,4R,4aS,8aS)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
85031-59-0 95%
5g
¥3426.0 2024-04-18
ChemScence
CS-0032114-10mg
Dihydroartemisinic acid
85031-59-0 99.08%
10mg
$80.0 2022-04-26

Dihydroartemisinic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
1.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
リファレンス
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium ,  Ammonia Solvents: Diethyl ether
2.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
リファレンス
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Hydrazine hydrate (1:1) Solvents: Isopropanol ,  Water ;  3.5 h, 30 - 32 °C; 6 - 7 h, 30 - 32 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 25 - 30 °C
2.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
2.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
2.3 Solvents: Toluene ;  30 min, 20 - 25 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
リファレンス
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Asymmetric synthesis of dihydroartemisinic acid through intramolecular Stetter reaction
Rej, Rohan Kalyan; et al, Tetrahedron, 2016, 72(32), 4931-4937

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
1.3 Reagents: Phosphoric acid ;  pH 2
リファレンス
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
1.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
1.3 Solvents: Toluene ;  30 min, 20 - 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
リファレンス
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  20 min, -10 °C; -10 °C → rt; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
2.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
リファレンス
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
リファレンス
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → -10 °C; 60 min, -10 °C; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
2.3 Reagents: Phosphoric acid ;  pH 2
リファレンス
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Dihydroartemisinic acid Raw materials

Dihydroartemisinic acid Preparation Products

Dihydroartemisinic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:85031-59-0)Dihydroartemisinic acid
A917753
清らかである:99%
はかる:5g
価格 ($):462.0